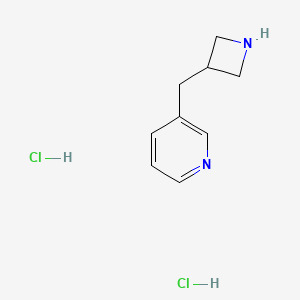

3-(Azetidin-3-ylmethyl)pyridine dihydrochloride

Description

Properties

IUPAC Name |

3-(azetidin-3-ylmethyl)pyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c1-2-8(5-10-3-1)4-9-6-11-7-9;;/h1-3,5,9,11H,4,6-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBMCLLKVLEQSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CC2=CN=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Improved Azetidine Synthesis

Azetidine derivatives such as 3-amino-azetidines are prepared using enhanced processes that yield higher purity and greater scope of azetidine compounds. The processes typically involve:

- Starting from N-protected azetidine precursors (e.g., N-t-butyl-O-trimethylsilylazetidine).

- Acidic deprotection steps using hydrochloric acid solution at ambient temperature.

- Extraction and purification through organic solvent washes, drying agents, and vacuum evaporation to yield crystalline azetidine intermediates with yields around 60-70%.

Functionalization via Mesylation and Nucleophilic Substitution

- Mesylation of azetidine alcohol derivatives using methanesulfonyl chloride and triethylamine in dichloromethane (DCM) produces azetidin-3-yl methyl mesylates.

- These mesylates undergo nucleophilic substitution with pyridine derivatives or cyanide ions to introduce the methyl linker or other substituents.

- Hydrolysis of nitrile intermediates yields azetidine carboxylic acids, which can be further reduced or modified.

Coupling Azetidine with Pyridine

The key step to form 3-(Azetidin-3-ylmethyl)pyridine involves coupling the azetidine moiety to the pyridine ring via a methyl linker. This is often achieved by:

- Using azetidin-3-yl methyl mesylate or similar activated intermediates.

- Performing nucleophilic substitution with 3-pyridyl nucleophiles under basic or neutral conditions.

- Reaction conditions typically include mild heating (ambient to 60°C) and solvents such as methanol or dichloromethane.

Formation of Dihydrochloride Salt

The final compound is isolated as the dihydrochloride salt to enhance stability and solubility:

- Treatment of the free base with hydrogen chloride gas or hydrochloric acid in ethanol at low temperatures (0–5°C).

- Refluxing the suspension for 12 hours to ensure complete salt formation.

- Filtration and washing with methyl tert-butyl ether to yield the pure dihydrochloride salt as a crystalline solid with yields typically above 70%.

Representative Preparation Procedure and Data

Research Findings and Optimization Notes

- The use of protecting groups such as tert-butyl and benzhydryl enhances intermediate stability and facilitates purification.

- Hydride reducing agents like sodium borohydride or Red-Al are used to reduce carboxylic acid intermediates when required.

- The choice of fluorinating or mesylating agents impacts the efficiency of substitution steps, with triflic anhydride and methanesulfonyl chloride being common reagents.

- Salt formation by HCl treatment is critical for obtaining a stable, isolable product suitable for pharmaceutical applications.

- Reaction monitoring by NMR and chromatographic methods ensures high purity and yield optimization.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-ylmethyl)pyridine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the azetidine or pyridine rings.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or azetidine rings are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

3-(Azetidin-3-ylmethyl)pyridine dihydrochloride has been investigated for its potential as a pharmacological agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Potential Applications:

- Antimicrobial Activity: Similar compounds have shown significant antimicrobial properties against various bacterial strains. For example, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| A | S. aureus | 0.5 |

| B | E. coli | 0.6 |

| C | Bacillus subtilis | 0.8 |

- Enzyme Inhibition Studies: The compound can serve as a lead in the design of enzyme inhibitors, particularly in targeting specific pathways involved in diseases like cancer or bacterial infections.

Materials Science

The unique structure of this compound makes it suitable for developing new materials with specific properties. Its ability to form stable complexes can be exploited in creating novel polymers or coatings.

Applications in Materials Science:

- Polymer Synthesis: The compound can act as a building block for synthesizing complex polymeric structures.

- Coatings Development: Its chemical properties may enhance the durability and functionality of coatings used in various industrial applications.

Biological Research

In biological research, this compound is utilized to study protein-ligand interactions and enzyme mechanisms.

Mechanism of Action:

The interaction of this compound with biological targets often involves binding to active sites of enzymes or receptors, influencing their activity and function.

Case Study 1: Antimicrobial Testing

In a recent study, derivatives of this compound were tested for their antimicrobial efficacy against common pathogens. Results indicated promising activity against Gram-positive bacteria, suggesting potential therapeutic applications.

Case Study 2: Polymer Development

Research has shown that incorporating azetidine derivatives into polymer matrices enhances mechanical strength and thermal stability. A series of experiments demonstrated improved performance metrics compared to traditional polymers.

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-ylmethyl)pyridine dihydrochloride involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The azetidine ring and pyridine core can interact with specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Biological Activity

3-(Azetidin-3-ylmethyl)pyridine dihydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, drawing from various research studies and findings.

The synthesis of this compound typically involves the reaction of azetidine derivatives with pyridine under controlled conditions. The compound features a pyridine ring substituted with an azetidine moiety, which contributes to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in cells. The azetidine ring facilitates binding to specific receptors or enzymes, potentially modulating their activity. This interaction can influence several biochemical pathways, including:

- Neurotransmitter modulation: The compound may affect neurotransmitter levels in the brain, suggesting potential applications in neuropharmacology.

- Antimicrobial activity: Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further development as an antibiotic.

Case Studies

-

Neuropharmacological Effects:

A study investigated the effects of this compound on neurotransmitter release in rodent models. Results showed that the compound significantly increased levels of serotonin and dopamine, indicating potential use in treating mood disorders. -

Antimicrobial Efficacy:

In vitro assays demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting its potential as a new antimicrobial agent.

Table 1: Summary of Biological Activities

Pharmacological Applications

The promising biological activities of this compound suggest several potential pharmacological applications:

- Antidepressants: Due to its effects on neurotransmitter modulation.

- Antibiotics: As a novel antimicrobial agent targeting resistant strains.

- CNS Disorders: Potential applications in treating conditions such as anxiety and depression.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 3-(Azetidin-3-ylmethyl)pyridine dihydrochloride, and how can intermediates be characterized?

- Answer : Synthesis typically involves cyclization and chlorination. For example, analogous pyridine derivatives are synthesized by cyclizing 3-hydrazinopyridine dihydrochloride with alkyl methacrylates to form intermediates like 4-methyl-1-(pyridin-3-yl)pyrazolidin-3-one, followed by chlorination and oxidation . Intermediates are characterized via NMR (¹H/¹³C) and LC-MS. Purity is confirmed using HPLC with a C18 column (4.6 × 250 mm, 5 µm) and mobile phases like 0.1% trifluoroacetic acid in water/acetonitrile gradients .

Q. What analytical methods are recommended to confirm the purity and structure of this compound?

- Answer : Use HPLC with UV detection at 254 nm (C18 column, 1.0 mL/min flow rate) and mass spectrometry for structural confirmation. For dihydrochloride salts, elemental analysis (Cl⁻ content) and FT-IR (to confirm NH/OH stretches) are critical. Residual solvents are quantified via GC-MS .

Q. How should this compound be stored to ensure stability?

- Answer : Store at –20°C in airtight, light-resistant containers with desiccants (e.g., silica gel). Avoid repeated freeze-thaw cycles. Waste must be segregated and disposed via certified biohazard protocols to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers optimize low yields during the chlorination step of the synthesis?

- Answer : Low yields in chlorination (e.g., converting intermediates to 3-(3-chloro-4-methyl-1H-pyrazol-1-yl)pyridine) may arise from incomplete reaction or side-product formation. Optimize by:

- Using excess POCl₃ in anhydrous conditions.

- Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane).

- Employing catalytic DMAP to enhance reactivity.

- Purifying via column chromatography (silica gel, gradient elution) .

Q. What strategies resolve contradictions in biological activity data for this compound?

- Answer : Discrepancies in receptor binding (e.g., α7nACh receptor EC₅₀ values) may stem from assay variability. Standardize protocols:

- Use patch-clamp electrophysiology for ion channel activity.

- Validate functional assays with positive controls (e.g., GTS-21 dihydrochloride, a known α7nACh agonist).

- Cross-reference with radioligand binding assays (³H-methyllycaconitine) .

Q. How to design experiments assessing the compound’s stability under physiological conditions?

- Answer : Conduct accelerated stability studies:

- Incubate in PBS (pH 7.4, 37°C) for 24–72 hours.

- Analyze degradation via LC-MS and quantify intact compound using a validated calibration curve.

- Compare with stability in simulated gastric fluid (pH 1.2) to predict oral bioavailability .

Q. What methodologies identify and quantify synthesis byproducts or impurities?

- Answer : Use high-resolution LC-MS (Q-TOF) to detect low-abundance impurities. For quantification:

- Develop a gradient HPLC method with a phenyl-hexyl column (2.1 × 100 mm, 2.6 µm).

- Apply mass-directed fractionation to isolate unknowns for NMR characterization .

Methodological Considerations

- Experimental Design : For receptor studies, include dose-response curves (0.1–100 µM) and negative controls (e.g., α7nACh antagonist MLA). Use neuronal cell lines (e.g., SH-SY5Y) for neuroactivity assays .

- Data Analysis : Address solubility issues (common with dihydrochloride salts) by pre-dissolving in DMSO (<0.1% final concentration) and verifying absence of precipitate in assay buffers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.